PM226

CB2 receptor Cannabinoid pharmacology Neuroprotection

Choose PM226 to isolate CB2-mediated pathways with confidence. It uniquely combines >3,125-fold CB2/CB1 selectivity, no GPR55 cross-reactivity, and BBB permeability—eliminating the confounding effects of non-selective tools like JWH-133. Quantified 38.6% striatal lesion reduction in the rat malonate model ensures in vivo translation. All neuroprotection is CB2-dependent (AM630-reversible), enabling definitive mechanistic conclusions.

Molecular Formula C22H31NO3
Molecular Weight 357.494
CAS No. 1949726-13-9
Cat. No. B2447522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePM226
CAS1949726-13-9
Molecular FormulaC22H31NO3
Molecular Weight357.494
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C
InChIInChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3
InChIKeyVFWIRWAAMNBBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PM226 (CAS 1949726-13-9) – High-Purity, Selective CB2 Receptor Agonist with Validated Neuroprotective Activity


PM226 (CAS 1949726‑13‑9, C22H31NO3, MW 357.49) is a synthetic chromenoisoxazole compound [1]. It acts as a highly selective agonist at the cannabinoid CB2 receptor (Ki = 12.8 ± 2.4 nM; EC50 = 38.67 ± 6.70 nM) with negligible affinity for the CB1 receptor (Ki > 40,000 nM) and no activity at GPR55 . The compound has demonstrated blood‑brain barrier permeability and consistent neuroprotective effects in both in vitro and in vivo models [2].

PM226 (CAS 1949726‑13‑9) – The Risks of Substituting with Other CB2 Agonists


Generic substitution of CB2 agonists is not scientifically valid because selectivity profiles, off‑target liabilities, and in vivo efficacy vary widely across this chemical class [1]. For instance, compounds such as JWH‑133 exhibit only ~200‑fold selectivity for CB2 over CB1 [2], whereas PM226 achieves >3,000‑fold selectivity (Ki CB1 > 40,000 nM / Ki CB2 12.8 nM ≈ 3,125‑fold) . Additionally, many CB2 agonists show residual activity at GPR55 or other off‑targets that can confound experimental results [3]. PM226 is fully characterized as devoid of GPR55 activity, ensuring that observed neuroprotective effects are mediated solely through CB2 activation [3].

PM226 (CAS 1949726‑13‑9) – Quantitative Differentiation Data for Scientific Procurement


PM226 Exhibits >3,000‑Fold CB2 Selectivity – Superior to JWH‑133 and CB65

PM226 binds to the human CB2 receptor with high affinity (Ki = 12.8 ± 2.4 nM) and shows negligible affinity for the human CB1 receptor (Ki > 40,000 nM), resulting in a selectivity ratio of >3,125‑fold [1]. In contrast, the commonly used CB2 agonist JWH‑133 exhibits a selectivity ratio of ~200‑fold (Ki CB2 = 3.4 nM; Ki CB1 = 677 nM) [2]. Another comparator, CB65, demonstrates ~303‑fold selectivity (Ki CB2 = 3.3 nM; Ki CB1 > 1,000 nM) . This >15‑fold greater selectivity window for PM226 ensures minimal CB1‑mediated off‑target effects in experimental systems.

CB2 receptor Cannabinoid pharmacology Neuroprotection

PM226 Lacks GPR55 Activity – A Critical Differentiator from Many CB2 Ligands

PM226 shows no functional activity at GPR55, a receptor often activated by endocannabinoids and certain synthetic CB2 agonists, which can introduce unwanted signaling artifacts [1]. In contrast, the CB2 agonist HU‑308 displays significant GPR55 activation at concentrations as low as 100 nM [2]. This off‑target activity can complicate data interpretation in neuroinflammation and immune cell studies where GPR55 is expressed. PM226's clean GPR55 profile ensures that observed effects are solely attributable to CB2 activation.

GPR55 Cannabinoid pharmacology Off‑target screening

PM226 Demonstrates Dose‑Dependent Neuroprotection in LPS‑Stimulated BV2 Microglia Co‑Culture Model

In a co‑culture system where conditioned media from LPS‑activated BV2 microglial cells were applied to M213‑2O neuronal cells, PM226 restored neuronal viability in a dose‑dependent manner [1]. At 10 µM, PM226 increased cell viability from 55.2 ± 6.8% (LPS‑conditioned media alone) to 84.6 ± 5.4%, representing a 53% improvement (p < 0.01). This protective effect was fully reversed by the CB2 antagonist SR144528, confirming CB2‑dependence. In contrast, the CB2 agonist JWH‑133 at the same concentration improved viability to only 71.3 ± 7.1% (a 29% improvement) [2], indicating superior efficacy of PM226 in this neuroinflammation model.

Neuroinflammation Microglia Neuronal viability

PM226 Reduces Striatal Lesion Volume in a Rat Model of Mitochondrial Damage

In male Wistar rats lesioned with intrastriatal malonate (a mitochondrial complex II inhibitor), PM226 administered intraperitoneally at 1 mg/kg significantly reduced striatal lesion volume by 38.6% compared to vehicle‑treated controls (p < 0.05) [1]. The lesion volume decreased from 15.8 ± 2.1 mm³ (malonate alone) to 9.7 ± 1.8 mm³ (malonate + PM226). The CB2 antagonist AM630 completely abolished this protection, confirming CB2‑mediated neuroprotection. While other CB2 agonists such as JWH‑133 have shown similar protective trends, the specific quantitative reduction achieved with PM226 in this well‑established model provides a robust benchmark for its in vivo efficacy.

Neuroprotection In vivo efficacy Striatal lesion

PM226 (CAS 1949726‑13‑9) – Optimal Use Cases Based on Validated Evidence


Delineating CB2‑Specific Signaling in Neuroinflammation Studies

PM226's >3,125‑fold selectivity for CB2 over CB1 and its lack of GPR55 activity make it an ideal tool for isolating CB2‑mediated pathways in microglia and astrocyte‑driven neuroinflammation models [1]. The dose‑dependent neuroprotection observed in the BV2‑M213‑2O co‑culture system confirms its efficacy in mitigating glial‑induced neuronal damage without confounding off‑target effects [2].

Validating CB2‑Dependent Neuroprotection in In Vivo Models of Acute Neuronal Injury

The significant 38.6% reduction in striatal lesion volume in the rat malonate model provides quantitative evidence of PM226's in vivo neuroprotective capacity [1]. This model is relevant for Parkinson's disease and Huntington's disease research, where mitochondrial dysfunction and excitotoxicity play key roles. The reversal of protection by AM630 confirms CB2‑dependence, enabling definitive conclusions about the role of CB2 in neuronal survival [2].

Benchmarking CB2 Agonist Efficacy in Drug Discovery Screens

PM226's well‑characterized selectivity profile and quantitative in vitro/in vivo data establish it as a reliable reference compound for screening and validating novel CB2 agonists [1]. Its superior performance relative to JWH‑133 in restoring neuronal viability (53% vs 29% improvement) provides a high‑stringency benchmark for assessing new chemical entities targeting CB2‑mediated neuroprotection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PM226

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.